molecular formula C48H91NO13 B3418534 N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine CAS No. 125712-73-4

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine

Cat. No. B3418534
CAS RN: 125712-73-4
M. Wt: 890.2 g/mol
InChI Key: VOZHMDQUIRUFQW-LOTHNZFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Octadecanoyl)-1-b-lactosyl-sphing-4-enine (NOS) is a sphingolipid that is found in the cell membranes of eukaryotic cells. NOS is a derivative of sphingosine, a long-chain base molecule, and is composed of a fatty acid, a sugar, and a sphingosine backbone. NOS has been studied extensively in the lab and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine has been used in a variety of scientific research applications, including studies of cell differentiation, cell death, and cellular signaling pathways. It has also been used to study the effects of drugs on cells and to study the role of sphingolipids in cancer. In addition, N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine has been used to study the structure and function of cell membranes and to understand the role of sphingolipids in disease processes.

Mechanism of Action

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine is known to act as a signaling molecule in cells. It binds to cell surface receptors and can activate a variety of intracellular signaling pathways. It can also affect the activity of enzymes and other molecules involved in cell signaling, such as kinases and phosphatases. In addition, N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine can affect the expression of genes and can influence the growth and differentiation of cells.
Biochemical and Physiological Effects
N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the immune system and to regulate cell proliferation and differentiation. It has also been shown to have an effect on the metabolism of lipids and glucose, and to be involved in the development and maintenance of the nervous system.

Advantages and Limitations for Lab Experiments

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study a variety of biological processes. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine in lab experiments. For example, it can be toxic to cells at high concentrations and can interfere with other experiments. In addition, it is not always easy to determine the exact concentration of N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine required for a particular experiment.

Future Directions

Future research on N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine could focus on understanding the mechanism of action of N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine and its effects on cellular processes. In addition, research could focus on understanding the role of N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine in disease processes, such as cancer and inflammation. Research could also focus on developing new methods for synthesizing N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine and on understanding the effects of N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine on cell metabolism and gene expression. Finally, research could focus on developing new therapeutic strategies using N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine, such as targeting N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine receptors or using N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine to modulate the immune system.

properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36-,37+,38+,39+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHMDQUIRUFQW-LOTHNZFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343901
Record name Lactosylceramide (d18:1/18:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

890.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LacCer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-(octadecanoyl)-1-b-lactosyl-sphing-4-enine

CAS RN

125712-73-4
Record name LacCer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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